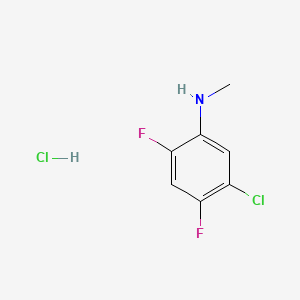
5-chloro-2,4-difluoro-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2,4-difluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8ClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the nitrogen atom is methylated. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The amine group is chlorinated to introduce the chlorine atom at the 5-position.
Methylation: Finally, the nitrogen atom is methylated to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by chlorination and methylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,4-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-chloro-2,4-difluoro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-difluoroaniline: Lacks the chlorine and methyl groups.
5-chloro-2,4-difluoroaniline: Lacks the methyl group.
N-methyl-2,4-difluoroaniline: Lacks the chlorine atom.
Uniqueness
5-chloro-2,4-difluoro-N-methylaniline hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, as well as the methyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7Cl2F2N |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
5-chloro-2,4-difluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H6ClF2N.ClH/c1-11-7-2-4(8)5(9)3-6(7)10;/h2-3,11H,1H3;1H |
InChI Key |
YFWFLIGJWFTAIE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1F)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



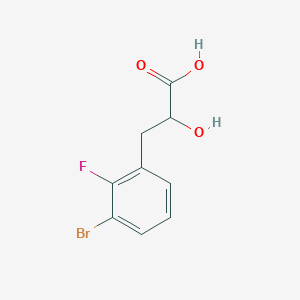
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-(methylamino)-3-phenyl-propyl]amino]isoindoline-1,3-dione](/img/structure/B13485399.png)
![2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)
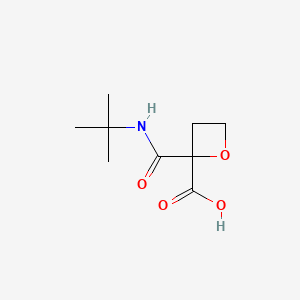
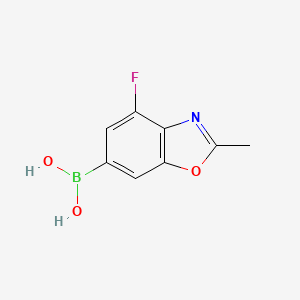

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)
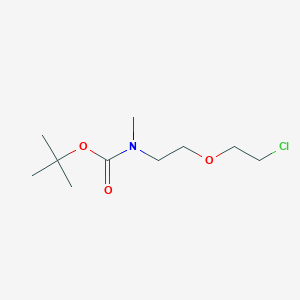
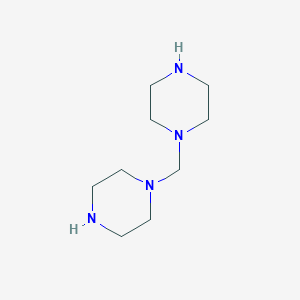
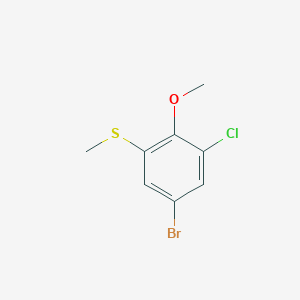
![4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride](/img/structure/B13485463.png)
![Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13485467.png)

